Methyl 6-cyanopyridine-3-carboxylate
Overview
Description
Methyl 6-cyanopyridine-3-carboxylate is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a cyano group at the 6-position and a carboxylate ester at the 3-position on the pyridine ring. This compound is of interest due to its potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of derivatives of methyl 6-cyanopyridine-3-carboxylate can be achieved through various methods. A green and efficient one-pot, four-component synthesis of methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates in water has been described, which is catalyst-free and atom-economical, providing good yields without tedious work-up or purification . Another approach involves a microwave-assisted liquid-phase synthesis using functional ionic liquid as soluble support, leading to high yields and purities without the need for chromatographic purification . These methods highlight the advancements in the synthesis of pyridine derivatives that are more environmentally friendly and cost-effective.
Molecular Structure Analysis
The molecular structure of methyl 6-cyanopyridine-3-carboxylate derivatives can be complex, with potential for various tautomeric forms and specific intermolecular interactions. For instance, methylated 6-hydroxypyridazine-3-carboxylic acid and its analogs exhibit equilibrium between lactam and lactim tautomers, which affects their synthesis and crystallization patterns . Additionally, the crystal structure of a dinuclear cadmium complex with 3-carboxy-6-methylpyridine-2-carboxylate ligands reveals hydrogen-bonded planar arrays and intramolecular interactions, demonstrating the intricate nature of these compounds .
Chemical Reactions Analysis
Methyl 6-cyanopyridine-3-carboxylate derivatives can undergo various chemical reactions. For example, the Thorpe–Ziegler-type reaction of 3-cyanopyridine-2(1H)-thiones with Biginelli 6-bromomethyl-3,4-dihydropyrimidin-2(1H)-ones results in the formation of tetra- and pentacyclic heterocyclic scaffolds, which have been tested for antibacterial and antifungal activity . The reactivity of these compounds under different conditions can lead to a wide range of heterocyclic structures with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 6-cyanopyridine-3-carboxylate derivatives are influenced by their molecular structure. The lipophilicity of methylated derivatives has been correlated with the formation of CH⋯O hydrogen bonds, which arrange the molecules into sheets . The stability of these compounds in solution has been investigated using HPLC, showing that they are stable for extended periods when protected from light, with the formation of various products under different pH conditions . These properties are crucial for the practical application and storage of these compounds.
Scientific Research Applications
Synthesis of Heterocyclic Scaffolds : Methyl 6-cyanopyridine-3-carboxylate derivatives are utilized in the synthesis of complex heterocyclic scaffolds. For example, the Thorpe–Ziegler-type reaction with Biginelli-type compounds leads to the creation of pyrido-thieno-pyridine derivatives with potential antibacterial and antifungal applications (Lebedyeva et al., 2012).
Stability and Synthesis of Bipyridine Esters : Research into the stability of bipyridine esters, including those derived from methyl 6-cyanopyridine-3-carboxylate, has been conducted. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields (Kažoka et al., 2007).
Electrochemical Applications : The electrochemical behavior of certain derivatives in aprotic media has been studied, indicating potential applications in fields like battery technology and electrochemistry (Trazza et al., 1982).
Synthesis of Thieno[2,3-b]pyridine Derivatives : Methyl 6-cyanopyridine-3-carboxylate is a key component in the synthesis of thieno[2,3-b]pyridine derivatives, which have anticipated biological activities (Mohamed et al., 2007).
Electrocatalytic Carboxylation : This compound is involved in electrocatalytic carboxylation processes, potentially useful in chemical synthesis and environmental applications (Feng et al., 2010).
Investigation in Redox Flow Batteries : Cyanopyridines, including methyl 6-cyanopyridine-3-carboxylate, are investigated for use as anolytes in nonaqueous redox flow batteries, highlighting their potential in advanced energy storage systems (Vaid et al., 2022).
Spectroscopic and Quantum Chemical Studies : Investigations into the structural and spectroscopic aspects of similar compounds provide insights into their potential bioactive properties, relevant for drug development and molecular research (Pandimeena et al., 2021).
Extraction in Biochemical Industries : Methyl 6-cyanopyridine-3-carboxylate and related compounds have applications in the extraction processes used in food, pharmaceutical, and biochemical industries (Kumar & Babu, 2009).
Safety And Hazards
“Methyl 6-cyanopyridine-3-carboxylate” is classified under GHS07 for safety . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
methyl 6-cyanopyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-12-8(11)6-2-3-7(4-9)10-5-6/h2-3,5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVAWHJPGGLCPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80521703 | |
Record name | Methyl 6-cyanopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80521703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-cyanopyridine-3-carboxylate | |
CAS RN |
89809-65-4 | |
Record name | Methyl 6-cyanopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80521703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 6-cyanopyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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